molecular formula C11H11BrF3NO B8134697 3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide

3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide

Cat. No.: B8134697
M. Wt: 310.11 g/mol
InChI Key: RDUPPZTUYYZDJT-UHFFFAOYSA-N
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Description

3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide is an aromatic compound that features a bromine atom, an isopropyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide typically involves the following steps:

    Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride (CH3CHClCH3) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Trifluoromethylation: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene derivative with isopropylamine (CH3CH(NH2)CH3) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides or anilines.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Agrochemicals: The compound can be utilized in the development of herbicides, fungicides, or insecticides.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-isopropyl-5-methyl-benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-Bromo-N-isopropyl-5-chloromethyl-benzamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

    3-Bromo-N-isopropyl-5-fluoromethyl-benzamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

3-Bromo-N-isopropyl-5-trifluoromethyl-benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential for halogen bonding. These properties can enhance the compound’s efficacy and selectivity in various applications compared to its analogs.

Properties

IUPAC Name

3-bromo-N-propan-2-yl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c1-6(2)16-10(17)7-3-8(11(13,14)15)5-9(12)4-7/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUPPZTUYYZDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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